2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its biological activity, and a trifluoromethoxybenzyl group, which can enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the thiadiazole ring can modulate the activity of the target. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
Uniqueness
2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole is unique due to the presence of both the trifluoromethoxybenzyl group and the thiadiazole ring. This combination can enhance the compound’s stability, bioavailability, and biological activity compared to similar compounds that lack one of these features.
Properties
Molecular Formula |
C10H8F3N3OS |
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Molecular Weight |
275.25 g/mol |
IUPAC Name |
5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8F3N3OS/c11-10(12,13)17-7-3-1-6(2-4-7)5-8-15-16-9(14)18-8/h1-4H,5H2,(H2,14,16) |
InChI Key |
UUWKEVMOJDGDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)OC(F)(F)F |
Origin of Product |
United States |
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